(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Description
Significance of Chiral Organohalogen Compounds and Fluorinated Alcohols in Contemporary Organic Chemistry
The importance of chirality in organic chemistry cannot be overstated. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. Consequently, the synthesis of enantiomerically pure compounds is a critical objective in medicinal chemistry and drug development to enhance therapeutic efficacy and minimize potential side effects. The "(S)" designation in (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol signifies a specific three-dimensional arrangement at its chiral center, making it a valuable building block for creating other optically active molecules. evitachem.comlookchem.com
The presence of a fluorine atom further elevates the significance of this compound. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target protein. evitachem.com These beneficial effects have led to a surge in the development of fluorinated pharmaceuticals. ki.si
Organohalogen compounds, particularly those containing iodine, are also of great synthetic utility. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of other functional groups. Furthermore, organoiodides are key precursors in a variety of carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental transformations in modern organic synthesis. The presence of the iodo group in this compound thus provides a reactive handle for further molecular elaboration.
Overview of Stereoselective Synthetic Methodologies for Vicinal Haloalcohols
Vicinal haloalcohols, or halohydrins, are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. The stereoselective synthesis of these motifs is a well-explored area of organic chemistry due to their utility as versatile synthetic intermediates. A common and effective method for preparing vicinal haloalcohols is through the ring-opening of epoxides. This reaction can proceed with high regio- and stereoselectivity, allowing for precise control over the final product's structure.
Another powerful strategy for the enantioselective synthesis of vicinal haloalcohols is the asymmetric hydrogenation of α-haloketones. rsc.org This method often employs chiral catalysts, such as those based on iridium or ruthenium, to achieve high yields and excellent enantioselectivities. rsc.orgresearchgate.net Dynamic kinetic resolution, a process in which a racemic starting material is converted into a single enantiomer of the product, can be coupled with asymmetric hydrogenation to further enhance the efficiency of the synthesis. rsc.org Furthermore, one-pot sequential reactions, such as a nucleophilic substitution followed by an asymmetric transfer hydrogenation, have been developed for the efficient construction of fluorinated chiral alcohols from α-bromoarylketones and fluoroalcohols. researchgate.net
The synthesis of vicinal fluoro alcohols has also been achieved through innovative photo-bio cascade reactions, combining photo-oxidative fluoridation with a bio-reduction step to yield enantiocomplementary products with high enantiomeric excess. rsc.org These methodologies underscore the diverse and sophisticated approaches available for accessing chiral haloalcohols, which are foundational for the synthesis of complex molecules like this compound.
Research Trajectories and Unaddressed Challenges Pertaining to this compound
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest clear trajectories for future investigation. As a chiral building block, its primary research trajectory lies in its application in the asymmetric synthesis of more complex molecules, particularly those with potential pharmaceutical applications. evitachem.comlookchem.com The trifunctional nature of the molecule—a chiral alcohol, a fluorinated aromatic ring, and an alkyl iodide—offers multiple points for diversification and elaboration.
A significant research trajectory would involve utilizing the iodide as a leaving group in substitution reactions or as a handle in cross-coupling reactions to construct new carbon-carbon or carbon-heteroatom bonds. The chiral alcohol moiety can be used to induce stereoselectivity in subsequent reactions or can be a key pharmacophoric feature in a target molecule.
Another challenge is the full exploration of its synthetic potential. Systematic studies are needed to understand its reactivity in a wide range of chemical transformations and to demonstrate its utility in the synthesis of valuable target molecules. Without such studies, its potential as a versatile chiral building block remains largely untapped. The lack of extensive published data on its reactivity and applications is in itself a challenge for researchers looking to utilize this compound.
Scope and Objectives of Academic Research on the Chemical Compound
The scope of academic research on this compound would logically be centered within the fields of synthetic organic chemistry, medicinal chemistry, and materials science. The primary objectives of such research would be multifaceted.
A fundamental objective would be the development and optimization of synthetic routes to access this compound in high enantiomeric purity. This could involve the exploration of novel catalytic systems or the adaptation of existing methodologies to this specific substrate.
A second major objective would be to establish the synthetic utility of this compound as a chiral building block. This would entail a comprehensive investigation of its reactivity, including the transformation of its alcohol and iodide functionalities. The aim would be to showcase its versatility in constructing a diverse library of chiral molecules.
A further objective would be the application of this compound in the total synthesis of biologically active natural products or designed pharmaceutical agents. This would serve as a practical demonstration of its value and could lead to the discovery of new therapeutic leads. Given the presence of iodine, there is also a potential objective to explore its use in the synthesis of radiolabeled compounds for imaging applications. nih.gov
Ultimately, the overarching goal of academic research in this area would be to fully characterize and exploit the chemical potential of this compound, thereby providing the scientific community with a valuable and well-understood tool for the construction of complex, functional molecules.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 926657-23-0 | bldpharm.comguidechem.com |
| Molecular Formula | C9H10FIO | bldpharm.comguidechem.com |
| Molecular Weight | 280.08 g/mol | bldpharm.com |
| Appearance | Not specified | |
| Storage | Sealed in dry, 2-8°C | bldpharm.comguidechem.com |
| Canonical SMILES | C1=CC(=CC=C1C@HO)F | guidechem.com |
| InChI Key | UYQBOULHLSGQPI-VIFPVBQESA-N | guidechem.com |
Table 2: Overview of Synthetic Methodologies for Vicinal Haloalcohols
| Method | Description | Key Features |
| Epoxide Ring-Opening | Nucleophilic attack of a halide on an epoxide ring. | Can be highly regio- and stereoselective. |
| Asymmetric Hydrogenation of α-Haloketones | Reduction of an α-haloketone using a chiral catalyst. | Provides access to enantioenriched products; can be combined with dynamic kinetic resolution. rsc.org |
| Photo-Bio Cascade Reactions | Combination of a photochemical fluorination step with a biocatalytic reduction. | An innovative approach for the synthesis of vicinal fluoro alcohols with high enantioselectivity. rsc.org |
| One-Pot Sequential Reactions | Multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. | Improves efficiency and reduces waste; has been applied to the synthesis of fluorinated chiral alcohols. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQBOULHLSGQPI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCI)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCI)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676806 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-iodopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926657-23-0 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-iodopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 1 4 Fluorophenyl 3 Iodopropan 1 Ol
Strategic Retrosynthetic Analysis and Precursor Chemistry
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol, the primary disconnections are at the C-O and C-C bonds adjacent to the chiral center, as well as the C-I bond.
A logical retrosynthetic approach would involve the disconnection of the C-I bond, leading to a precursor alcohol, (S)-1-(4-fluorophenyl)propan-1,3-diol. This diol can be further simplified by disconnecting the C-C bond between the first and second carbon atoms, which points towards 4-fluorobenzaldehyde (B137897) and a two-carbon nucleophile. Alternatively, disconnection of the C-O bond suggests a precursor ketone, 1-(4-fluorophenyl)-3-iodopropan-1-one, which can be enantioselectively reduced.
Enantioselective Synthesis via Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantiomeric excess (ee). ru.nl The synthesis of this compound can be efficiently achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluorophenyl)-3-iodopropan-1-one.
Catalyst Design and Ligand Optimization for Stereocontrol
The success of asymmetric reduction hinges on the design of the chiral catalyst. google.com Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands are widely used. nih.govresearchgate.net For the reduction of aryl ketones, catalyst systems like those developed by Noyori, which utilize a ruthenium center and a chiral diamine ligand such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have proven to be highly effective. sigmaaldrich.comyoutube.com
The choice of ligand is critical for achieving high stereocontrol. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives create a chiral environment around the metal center, directing the hydride transfer to one face of the ketone. nih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize both the enantioselectivity and the reaction rate. For instance, the development of ProPhenol ligands has been instrumental in the zinc-catalyzed asymmetric aldol (B89426) reactions, which can be adapted for the synthesis of related chiral alcohols. nih.govacs.org
| Catalyst System | Ligand Type | Typical Substrate | Reference |
| Ru-TsDPEN | Chiral Diamine | Aromatic Ketones | sigmaaldrich.com |
| Ru-BINAP | Chiral Diphosphine | Ketones | nih.gov |
| Zinc-ProPhenol | Amino Alcohol | Aldehydes | nih.govacs.org |
| Oxazaborolidine (CBS) | Amino Alcohol | Ketones | mdpi.com |
Mechanism of Asymmetric Induction in C-C or C-O Bond Formation
In the case of asymmetric transfer hydrogenation of a ketone, the mechanism generally involves the formation of a metal hydride species. mdpi.comresearchgate.net The chiral ligand creates a defined three-dimensional space that forces the ketone to coordinate to the metal in a specific orientation. This preferential binding ensures that the hydride is delivered to one of the two prochiral faces of the carbonyl group, leading to the formation of one enantiomer in excess. nih.gov
For instance, in a Noyori-type reduction, the ketone coordinates to the ruthenium center, and the hydride is transferred from the metal to the carbonyl carbon via a six-membered transition state. The stereochemical outcome is determined by the specific chirality of the diamine and diphosphine ligands. nih.gov Similarly, in Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts, the ketone coordinates to the boron atom, and the hydride is delivered from a borane (B79455) complex in a highly organized transition state. mdpi.com
Diastereoselective Synthetic Routes and Substrate Control
Diastereoselective synthesis can be an effective strategy when a chiral center is already present in the substrate. While not the most direct route to this compound, if a chiral precursor containing a stereocenter is used, the formation of the hydroxyl group can be directed by the existing chirality. This is known as substrate control.
For example, if a chiral aldehyde is used as a starting material, the addition of a nucleophile to the carbonyl group can proceed with a high degree of diastereoselectivity. The stereochemical outcome is dictated by Felkin-Anh or Cram chelation models, which predict the facial selectivity of the nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent chiral center.
Chiral Pool and Auxiliary-Based Approaches to Accessing the (S)-Configuration
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. ru.nl While a direct precursor for this compound might not be abundant in the chiral pool, derivatives of amino acids or sugars could potentially be elaborated to the target molecule.
A more common strategy is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net Once the desired stereocenter is created, the auxiliary is removed and can often be recycled.
For the synthesis of chiral alcohols, oxazolidinones, as pioneered by Evans, are a widely used class of chiral auxiliaries. wikipedia.org An acyl derivative of an oxazolidinone can undergo diastereoselective alkylation or aldol reactions. Subsequent cleavage of the auxiliary would yield the chiral alcohol. For example, an acetate-derived oxazolidinone could be used in an aldol reaction with 4-fluorobenzaldehyde, followed by further transformations to install the iodo group.
| Chiral Auxiliary | Type of Reaction | Product | Reference |
| Oxazolidinones | Aldol Reaction | Chiral Alcohols | wikipedia.org |
| Camphorsultam | Alkylation | Chiral Carboxylic Acids | researchgate.net |
| Pseudoephedrine | Alkylation | Chiral Ketones | sigmaaldrich.com |
Regioselective Iodination and Hydroxylation Strategies in the Presence of Competing Functionalities
The final steps in the synthesis of this compound often involve the introduction of the iodo and hydroxyl groups. These reactions must be regioselective, meaning they must occur at the desired position in the molecule, especially when other potentially reactive functional groups are present.
Regioselective Iodination: If the synthesis proceeds through a diol intermediate, selective iodination of the primary alcohol in the presence of the secondary alcohol is required. This can be achieved using reagents like the Appel reaction (triphenylphosphine and iodine) or by converting the primary alcohol into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with iodide. The regioselectivity is driven by the lower steric hindrance of the primary position.
Regioselective Hydroxylation: In routes that start with an alkene, such as 4-fluoro-styrene, halohydrin formation can be used to introduce both the hydroxyl and a halogen group simultaneously. The reaction of an alkene with a halogen (like bromine or iodine) in the presence of water results in the formation of a halohydrin. fiveable.melibretexts.orgyoutube.comyoutube.com The regioselectivity of this reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, and the halogen adds to the less substituted carbon. libretexts.orgleah4sci.com This would place the hydroxyl group at the benzylic position.
The presence of the fluorine atom on the phenyl ring can influence the reactivity and regioselectivity of these transformations due to its electronic effects. numberanalytics.comresearchgate.net However, in the case of this compound, the key functional group transformations are sufficiently removed from the fluorinated ring that its electronic influence is often secondary to the steric and electronic factors of the immediate reaction environment.
Sustainable and Green Chemistry Aspects in the Synthesis of the Compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance process safety and efficiency. Key strategies include the use of biocatalysis, environmentally benign solvents, and processes designed for high atom economy.
The primary green approach for synthesizing this compound involves the asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)-3-iodopropan-1-one. This transformation is pivotal as it establishes the chiral center with the desired (S)-configuration. Biocatalysis, particularly through the use of ketoreductases (KREDs), has emerged as a superior method for this reduction due to its high enantioselectivity, mild reaction conditions, and reduced environmental footprint compared to conventional chemical reductants. nih.govgoogle.comnih.gov
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereospecificity, utilizing a cofactor such as NADPH for the hydride transfer. nih.govnih.gov The fine-tuning of these enzymes through directed evolution has led to the development of highly efficient and selective biocatalysts for the synthesis of a wide array of chiral alcohols, including those with halogen substituents. nih.govgoogle.com
The synthesis of this compound via biocatalytic reduction can be carried out using either isolated enzymes or whole-cell systems. Whole-cell biocatalysis is often preferred in industrial settings as it circumvents the need for costly enzyme purification and can be designed to include an integrated cofactor regeneration system, making the process more economically viable. nih.gov For instance, a co-substrate like glucose or isopropanol (B130326) can be added to the reaction mixture to regenerate the NADPH cofactor in situ.
While specific data for the biocatalytic reduction of 1-(4-fluorophenyl)-3-iodopropan-1-one is not extensively documented in publicly available literature, the successful application of ketoreductases to structurally similar haloacetophenones provides a strong precedent. For example, engineered ketoreductases have been shown to reduce various fluorinated and chlorinated acetophenone (B1666503) derivatives to their corresponding (S)-alcohols with excellent yields and enantiomeric excess values often exceeding 99%. google.com
The choice of solvent is another critical aspect of a green synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents are being explored. nih.gov For biocatalytic reductions, the reaction is often performed in an aqueous medium, which is the most environmentally benign solvent. However, the low solubility of hydrophobic substrates like 1-(4-fluorophenyl)-3-iodopropan-1-one in water can be a challenge. To address this, co-solvents or biphasic systems are often employed to enhance substrate availability to the enzyme.
The following table summarizes the key green chemistry considerations in the synthesis of this compound:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Catalysis | Use of highly selective biocatalysts (ketoreductases) to achieve high enantiopurity. nih.govnih.gov |
| Safer Solvents and Auxiliaries | Preference for aqueous media or green co-solvents to minimize the use of volatile organic compounds. nih.gov |
| Design for Energy Efficiency | Reactions are typically carried out at or near ambient temperature and pressure, reducing energy consumption. |
| Use of Renewable Feedstocks | The biocatalyst itself is renewable, and co-substrates for cofactor regeneration (e.g., glucose) can be derived from renewable sources. |
| Reduce Derivatives | The direct asymmetric reduction of the ketone avoids the need for protecting groups and multiple synthetic steps often associated with chiral pool synthesis. |
| Atom Economy | Asymmetric reduction is an addition reaction, which inherently has a high atom economy. |
The integration of these green chemistry principles not only leads to a more sustainable synthesis of this compound but also often results in a more efficient and cost-effective process, which is highly desirable in the pharmaceutical industry.
Chemical Reactivity and Transformations of S 1 4 Fluorophenyl 3 Iodopropan 1 Ol
Reactions at the Iodide Moiety
The carbon-iodine bond is the most reactive site for many transformations due to the excellent leaving group ability of the iodide anion. The primary nature of the carbon to which the iodine is attached makes it an ideal substrate for several reaction classes.
Nucleophilic Substitution Reactions (SN1, SN2, SN2') with Various Nucleophiles
The primary alkyl iodide in (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is highly susceptible to nucleophilic substitution, predominantly via the SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by a nucleophile on the carbon atom bearing the iodide, leading to inversion of configuration if the carbon were chiral (which it is not in this case) and displacement of the iodide ion in a single, concerted step. SN1 reactions are unlikely at this primary center due to the high energy of the corresponding primary carbocation.
This reaction is a powerful tool for introducing a wide range of functional groups. For instance, the synthesis of related 3-amino-propan-1-ol derivatives, which are valuable pharmaceutical intermediates, often proceeds through the substitution of a halide with an azide (B81097) nucleophile, followed by reduction. Given that the analogous (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is a known intermediate in pharmaceutical synthesis, a similar pathway starting from the iodo-compound is highly plausible.
The choice of nucleophile dictates the final product, and this transformation is compatible with a variety of nucleophilic species.
Table 1: Representative SN2 Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | (S)-3-azido-1-(4-fluorophenyl)propan-1-ol |
| Cyanide | Sodium Cyanide (NaCN) | (S)-4-(4-fluorophenyl)-4-hydroxybutanenitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (S)-1-(4-fluorophenyl)-3-(phenylthio)propan-1-ol |
| Amine | Ammonia (NH₃) | (S)-3-amino-1-(4-fluorophenyl)propan-1-ol |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. Primary alkyl iodides are competent electrophiles in several of these transformations. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling : This reaction couples the alkyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This would result in the formation of a new carbon-carbon bond, extending the propyl chain.
Sonogashira Coupling : The Sonogashira reaction forms a C-C bond between a terminal alkyne and an organic halide. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgyoutube.com The use of a palladium catalyst, often with a copper(I) co-catalyst, enables the alkynylation of the primary iodide position.
Heck Reaction : While the Heck reaction classically involves the coupling of an organic halide with an alkene at an sp²-hybridized carbon, variations for sp³-hybridized halides exist. However, it is generally less common for primary alkyl iodides compared to Suzuki or Sonogashira couplings.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner Example | Catalyst System (Typical) | Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (S)-1,4-bis(4-fluorophenyl)butan-1-ol |
Radical Reactions and Reductive Dehalogenation Strategies
The carbon-iodine bond can be cleaved homolytically to generate a primary alkyl radical. This radical intermediate can then participate in various transformations.
A common reaction is reductive dehalogenation , where the iodine atom is replaced by a hydrogen atom. This is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). This process effectively converts this compound into (S)-1-(4-fluorophenyl)propan-1-ol.
Alternatively, the generated radical could be trapped intramolecularly if a suitable radical acceptor is present within the molecule, leading to cyclization products, although this would require modification of the parent structure.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
The conversion of the alkyl iodide into an organometallic reagent would transform its reactivity from electrophilic to nucleophilic. However, the presence of the acidic hydroxyl proton presents a significant challenge for the formation of highly basic organometallic reagents like Grignard or organolithium reagents. These reagents would readily deprotonate the alcohol, consuming the reagent and preventing its formation at the carbon-iodine bond.
To overcome this, a two-step procedure is necessary:
Protection of the hydroxyl group : The alcohol can be protected with a group that is stable to the conditions of organometallic formation, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether, TBDMS).
Formation of the organometallic reagent : The protected iodo-compound can then be treated with magnesium metal to form a Grignard reagent or with an alkyllithium reagent (via lithium-halogen exchange) to form an organolithium species.
In contrast, the formation of organozinc reagents can sometimes be accomplished in the presence of acidic protons, particularly using highly activated "Rieke" zinc. This would generate a more functional group-tolerant nucleophile that could be used in subsequent reactions like Negishi cross-coupling.
Reactions Involving the Hydroxyl Group
The secondary benzylic alcohol is another key reactive handle on the molecule, allowing for oxidation and reduction-type transformations.
Oxidation and Reduction Reactions
The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(4-fluorophenyl)-3-iodopropan-1-one. A variety of reagents can accomplish this transformation under mild conditions, preserving the sensitive iodide moiety. Common methods include Swern oxidation (using oxalyl chloride/DMSO), Dess-Martin periodinane (DMP), or pyridinium (B92312) chlorochromate (PCC).
Reduction of the secondary alcohol itself is not a standard transformation. However, the ketone produced from oxidation can be reduced back to the alcohol. If a stereoselective reducing agent is used, this could provide access to either the (S) or (R) enantiomer of the alcohol, depending on the reagent and substrate configuration. Furthermore, under certain catalytic hydrogenation conditions, the benzylic alcohol could potentially undergo hydrogenolysis (cleavage of the C-O bond), although this typically requires harsher conditions.
Table 3: Reactions at the Hydroxyl Group
| Reaction Type | Reagent Example | Product |
|---|---|---|
| Oxidation | Dess-Martin Periodinane (DMP) | 1-(4-fluorophenyl)-3-iodopropan-1-one |
Protection and Deprotection Strategies for Selective Functionalization
In multi-step syntheses, the hydroxyl group of this compound often requires protection to prevent unwanted side reactions. The choice of protecting group is crucial, as it must be stable to the intended reaction conditions and easily removable without affecting other parts of the molecule, particularly the sensitive carbon-iodine bond.
Common protecting groups for alcohols include silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and tetrahydropyranyl (THP) ethers. masterorganicchemistry.com The formation of silyl ethers is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. masterorganicchemistry.com Deprotection is readily accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), taking advantage of the high strength of the silicon-fluorine bond. masterorganicchemistry.com
The THP ether is another robust protecting group, formed by the acid-catalyzed reaction of the alcohol with dihydropyran. masterorganicchemistry.com Its removal is achieved under acidic conditions. masterorganicchemistry.com Given that the C-I bond can be sensitive to certain nucleophilic and basic conditions, the selection of the protection and deprotection method must be carefully considered to ensure the integrity of the iodo-substituent. Molecular iodine itself has been described in the protection of hydroxyl groups, though its application here would need to be evaluated for compatibility. researchgate.net
Table 1: Common Protection and Deprotection Strategies for Alcohols
| Protecting Group | Protection Reagents | Deprotection Reagents |
| Silyl Ethers (e.g., TBS) | tert-Butyldimethylsilyl chloride, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, p-Toluenesulfonic acid (cat.) | Acetic acid in THF/water |
| Methoxymethyl (MOM) Ether | MOM-Cl, Diisopropylethylamine | Acidic conditions (e.g., HCl) |
Esterification and Etherification Reactions
The secondary alcohol of this compound can undergo esterification and etherification to yield a variety of derivatives.
Esterification: Esters are commonly prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a classic method, although its equilibrium nature can limit yields. A more efficient method involves the use of an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Etherification: The Williamson ether synthesis provides a general route to ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For this compound, this would typically involve reacting its alkoxide with a suitable alkyl halide. Care must be taken to avoid competitive elimination reactions, especially with sterically hindered halides.
Intramolecular Cyclization Reactions (e.g., Iodocyclization, Tetrahydrofuran Synthesis)
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing an iodine atom within the same molecule makes this compound a prime candidate for intramolecular cyclization to form substituted tetrahydrofurans. This transformation is a type of intramolecular Williamson ether synthesis.
The reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon bearing the iodine atom. This process results in the formation of (S)-2-(4-fluorophenyl)tetrahydrofuran. The stereochemistry at the chiral center is retained during this cyclization.
The synthesis of tetrahydrofurans through the cyclization of haloalcohols is a well-established method in organic synthesis. nih.govnih.gov While specific studies on this compound are not prevalent, the general principles of such cyclizations are directly applicable. The rate of cyclization can be influenced by the choice of base and solvent.
Table 2: Representative Intramolecular Cyclization for Tetrahydrofuran Synthesis
| Starting Material | Reagents and Conditions | Product |
| Homoallylic alcohols | I2 (cat.), HTIB, MeOH | Substituted Tetrahydrofurans |
| Unsaturated alcohols | Hypervalent iodine reagents | Fluorinated Tetrahydrofurans frontiersin.org |
| Epoxy alcohols | Acid catalysis (e.g., BF3·OEt2) | Substituted Tetrahydrofurans mdpi.com |
Iodocyclization more commonly refers to the electrophilic addition of iodine to an unsaturated system, such as an alkene or alkyne, with subsequent intramolecular attack by a nucleophile. researchgate.net While this compound itself is saturated, derivatives of it containing a suitably positioned double or triple bond could undergo such reactions to form more complex cyclic structures.
Reactivity of the 4-Fluorophenyl Moiety
Electrophilic Aromatic Substitution Patterns and Fluorine-Induced Deactivation
The 4-fluorophenyl group in this compound influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (SEAr). Fluorine, like other halogens, exhibits a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (σ-withdrawing) and electron-donating through resonance (π-donating). acs.orgmanavchem.com
In the case of fluorine, the inductive effect generally deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609). However, the resonance effect, which donates electron density to the ring, directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic attack on the 4-fluorophenyl moiety of the title compound would be directed to the positions ortho to the fluorine atom (C2 and C6).
An interesting anomaly exists with fluorobenzene, where it is significantly more reactive in SEAr reactions than other halobenzenes, and in some cases, the rate of substitution at the para position can even exceed that of benzene. acs.org This is attributed to the ability of fluorine's p-orbitals to effectively overlap with the aromatic π-system and stabilize the arenium ion intermediate. For this compound, this suggests that electrophilic substitution, while potentially slower than on an unsubstituted benzene ring, would occur selectively at the positions adjacent to the fluorine atom.
C-H Functionalization Strategies on the Aromatic Ring
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. nih.govacs.org For the 4-fluorophenyl group, C-H functionalization could potentially be directed to the C-H bonds ortho to the fluorine atom or the propanol (B110389) side chain.
Transition metal-catalyzed C-H activation, often using palladium, rhodium, or iridium catalysts, is a common strategy. nih.govrsc.org The directing group plays a crucial role in determining the site of functionalization. In this compound, the hydroxyl group could potentially act as a directing group, guiding the metal catalyst to the ortho C-H bonds of the phenyl ring. This would lead to the formation of a five-membered metallocycle intermediate, which could then react with a coupling partner to introduce a new functional group.
Applications of S 1 4 Fluorophenyl 3 Iodopropan 1 Ol As a Chiral Synthon and Building Block
Role in the Total Synthesis of Complex Organic Molecules
The enantiomerically pure nature of (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol makes it an attractive starting material for the total synthesis of complex, biologically active molecules. The stereocenter at the alcohol-bearing carbon can be transferred through a synthetic sequence to establish the stereochemistry of a target molecule. The three distinct functional groups offer a versatile handle for a variety of chemical transformations.
Key Structural Features and Their Synthetic Potential:
| Functional Group | Potential Transformations |
| (S)-secondary alcohol | Oxidation to a ketone, inversion of stereochemistry, etherification, esterification, or use as a directing group for subsequent reactions. |
| 4-fluorophenyl group | Modification via nucleophilic or electrophilic aromatic substitution, or use in cross-coupling reactions. The fluorine atom can also influence the electronic properties and metabolic stability of the final product. |
| Iodopropyl chain | The primary iodide is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols, or for the formation of carbon-carbon bonds through reactions with organometallic reagents. |
While specific examples of its use in total synthesis are not prevalent in the literature, its structural motifs are found in various natural products and pharmaceuticals. For instance, the 1-phenyl-1,3-propanediol substructure is a common feature in many compounds, and the fluorine atom can be a desirable addition for modulating biological activity.
Development of Novel Chiral Ligands for Asymmetric Catalysis (Non-Drug Related)
The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. This compound serves as a potential precursor for a variety of chiral ligands due to its defined stereochemistry.
The primary iodide can be readily displaced by phosphorus, nitrogen, or sulfur-based nucleophiles to generate phosphine (B1218219), amine, or thioether-containing ligands. The secondary alcohol can be retained or modified to create bidentate or tridentate ligands. For example, reaction with a phosphine nucleophile could lead to the formation of a P-chiral or P,O-bidentate ligand. These types of ligands are instrumental in a wide array of transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and allylic alkylation.
Precursor for Advanced Materials and Polymers (If Structurally Relevant)
The structural characteristics of this compound also suggest its potential as a monomer or functionalizing agent in the synthesis of advanced materials and polymers. The presence of the aromatic ring and the reactive alkyl iodide makes it suitable for incorporation into polymer backbones or as a pendant group.
For instance, the molecule could be converted into a polymerizable monomer, such as a styrenic or acrylic derivative, through modification of the alcohol or the iodopropyl chain. The resulting polymers would possess chirality and the specific properties imparted by the fluorophenyl group, such as altered solubility, thermal stability, and hydrophobicity. Such polymers could find applications in chiral chromatography, as membranes for enantioselective separations, or in the development of functional materials with specific optical or electronic properties.
Construction of Diverse Chemical Scaffolds and Heterocycles
The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of chemical scaffolds and heterocycles. Intramolecular reactions can be employed to construct cyclic structures with defined stereochemistry.
Mechanistic and Theoretical Investigations of Reactions Involving S 1 4 Fluorophenyl 3 Iodopropan 1 Ol
Elucidation of Reaction Pathways and Transition State Geometries
The elucidation of reaction pathways for a chiral halohydrin like (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol would likely involve investigating reactions such as intramolecular cyclization to form a tetrahydrofuran derivative or substitution and elimination reactions at the carbon bearing the iodine.
A common reaction for 1,3-halohydrins is intramolecular cyclization via an SN2 mechanism. In this hypothetical pathway, the hydroxyl group, upon deprotonation, would act as a nucleophile, attacking the carbon atom bonded to the iodine. The transition state for this reaction would be expected to adopt a chair-like conformation to minimize steric strain, with the participating groups arranged in a way that allows for backside attack, leading to inversion of configuration at the carbon center if it were chiral. The presence of the 4-fluorophenyl group would influence the electron density of the molecule and could affect the stability of intermediates and transition states.
Kinetic Studies and Determination of Rate Laws for Key Transformations
Kinetic studies are crucial for understanding reaction mechanisms. For a hypothetical reaction of this compound, one would need to systematically vary the concentrations of the reactants and any catalysts to determine the order of the reaction with respect to each species.
For instance, in a base-promoted cyclization, the rate law might be found to be:
Rate = k[this compound][Base]
This would indicate a bimolecular reaction, consistent with an SN2 mechanism. The rate constant, k, could be determined at different temperatures to calculate the activation parameters (enthalpy and entropy of activation), providing further insight into the transition state.
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Base] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms where experimental data is lacking.
Prediction of Reactivity and Selectivity
DFT calculations could be employed to model the potential energy surface of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction pathway. For example, calculations could determine whether an SN1 or SN2 pathway is more favorable for a substitution reaction at the carbon bearing the iodine. The calculations would also predict the regioselectivity and chemoselectivity of various transformations.
Modeling of Stereochemical Induction and Enantioselectivity
For reactions involving the chiral center of this compound, DFT can be used to model the transition states leading to different stereoisomeric products. By comparing the activation energies of these transition states, the stereochemical outcome of a reaction can be predicted. For instance, in an asymmetric synthesis utilizing this compound as a chiral auxiliary, DFT could help in understanding the origins of the observed enantioselectivity by modeling the interactions between the substrate, reagent, and the chiral molecule.
Solvent and Temperature Effects on Reaction Mechanisms and Stereochemical Control
Solvent and temperature are critical parameters that can significantly influence the outcome of a chemical reaction.
The choice of solvent can affect reaction rates and even change the operative mechanism. Polar protic solvents, for example, can stabilize charged intermediates, potentially favoring an SN1-type mechanism, while polar aprotic solvents are known to accelerate SN2 reactions. In the case of this compound, the choice of solvent would be crucial in controlling the competition between substitution, elimination, and cyclization pathways.
Temperature also plays a vital role. According to transition state theory, the rate of a reaction increases with temperature. However, the selectivity of a reaction can either increase or decrease with temperature depending on the relative activation energies of the competing pathways. For stereoselective reactions, lower temperatures often lead to higher enantiomeric or diastereomeric excess.
Advanced Characterization Methodologies in Research on S 1 4 Fluorophenyl 3 Iodopropan 1 Ol
High-Resolution Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights (e.g., Multi-dimensional NMR, Mass Spectrometry)
High-resolution spectroscopic methods are fundamental in the structural elucidation of novel compounds. For (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming its covalent structure and providing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) provides primary evidence for the compound's structure. In a typical ¹H NMR spectrum, the protons on the fluorophenyl ring would appear as complex multiplets in the aromatic region. The methine proton (CH-OH) would present as a triplet or a doublet of doublets, coupled to the adjacent methylene (B1212753) protons. The two methylene groups of the propane (B168953) chain would show distinct signals, with the one closer to the iodine atom being significantly downfield due to the deshielding effect of the halogen. docbrown.info
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals. A COSY spectrum would show correlations between the methine proton and the adjacent methylene protons, as well as between the two non-equivalent methylene groups, confirming the propan-1-ol backbone. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄F) | 7.00 - 7.40 | Multiplet |
| Methine (CH-OH) | ~4.8 - 5.0 | Multiplet |
| Methylene (CH₂-I) | ~3.3 - 3.5 | Triplet |
| Methylene (CH₂-CHOH) | ~2.0 - 2.2 | Multiplet |
Note: Predicted values are based on analogous structures like 1-iodopropane (B42940) and 3-phenyl-1-propanol. docbrown.infochemicalbook.com The exact values would be determined experimentally.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ for C₉H₁₀FIO would be observed at m/z 280.08. guidechem.com Key fragmentation patterns would arise from the cleavage of the weakest bonds. The C-I bond is particularly labile, leading to a prominent peak corresponding to the loss of an iodine radical (M - 127). docbrown.info Another characteristic fragmentation would be the loss of a water molecule from the molecular ion.
Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 280 | [C₉H₁₀FIO]⁺ | Molecular Ion (M⁺) |
| 262 | [C₉H₈FI]⁺ | [M - H₂O]⁺ |
| 153 | [C₉H₁₀FO]⁺ | [M - I]⁺ |
| 123 | [C₇H₆F]⁺ | Benzylic cleavage |
Note: Fragmentation patterns are predicted based on the principles observed for 1-iodopropane and substituted phenylpropenoates. docbrown.infonih.gov
Chromatographic Techniques for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC, GC-MS)
Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.), a crucial parameter for a chiral compound, chiral HPLC is the method of choice. The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly effective for separating chiral alcohols. rsc.orgnih.gov A typical method would involve a normal-phase mobile system. The integration of the peak areas for the (S) and any present (R) enantiomer allows for the precise calculation of the enantiomeric excess. tsijournals.com
Typical Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA/IB/IC (Amylose-based) or Chiralcel® OD/OJ (Cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) mixture (e.g., 95:5 v/v) rsc.org |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of (S) and (R) enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the chemical purity of the compound by separating volatile impurities. The sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a mass spectrometer, which aids in their identification. researchgate.net For a thermally stable compound like this compound, GC-MS can detect and help identify any residual starting materials, solvents, or side-products from its synthesis. Derivatization, for instance, by creating a phenylboronic ester, can sometimes be used to improve the chromatographic behavior and sensitivity for related diols and can be adapted for this analysis. nih.govagriculturejournals.cz
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
While chiral synthesis methods aim to produce a specific enantiomer, the absolute configuration must be unambiguously confirmed. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a chiral center. nih.gov
To perform this analysis, a single, high-quality crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The presence of the heavy iodine atom in the structure is highly advantageous for this technique. It acts as an anomalous scatterer, which allows for the reliable determination of the absolute configuration without the need for a known chiral reference in the crystal. nih.gov The analysis yields the precise spatial coordinates of each atom, confirming the (S) configuration at the stereocenter and providing detailed information on bond lengths, bond angles, and the molecule's preferred conformation in the solid state. researchgate.net
Crystallographic Data Table (Hypothetical)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| Flack Parameter | ~0.0 (for correct enantiomer) nih.gov |
| Key Finding | Unambiguous assignment of the (S) configuration at the C1 carbon. |
In situ Monitoring Techniques for Reaction Progress and Intermediate Detection
Modern process development relies heavily on in situ monitoring techniques to track reaction progress in real-time. These Process Analytical Technologies (PAT) provide a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates without the need for offline sampling.
For the synthesis of this compound, which is often produced via the asymmetric reduction of a corresponding ketone, in situ spectroscopic methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be employed. A probe immersed in the reaction vessel continuously records spectra. For example, the disappearance of the ketone carbonyl stretch (~1685 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹) can be monitored to track the reaction's progress.
Furthermore, advanced techniques like online HPLC can be integrated into the reaction setup to monitor the formation of the product and its enantiomeric excess over time. nih.gov This allows for precise determination of the reaction endpoint and optimization of reaction conditions to maximize yield and enantioselectivity, which is crucial in the industrial production of chiral compounds. nih.govrsc.org
Future Directions and Emerging Research Frontiers for S 1 4 Fluorophenyl 3 Iodopropan 1 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and transformation of (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol are prime candidates for integration with continuous flow chemistry and automated synthesis platforms. Flow chemistry offers substantial advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reproducibility and scalability. ijprajournal.comresearchgate.net For the synthesis of this compound, which may involve energetic or unstable reagents, flow reactors provide a safer operational window and can lead to higher yields and purity. uc.pt
Table 1: Comparison of Batch vs. Flow Chemistry for Transformations of this compound
| Feature | Batch Processing | Flow Chemistry | Potential Advantage for Compound |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio allows for precise temperature control. ijprajournal.com | Enhanced safety and selectivity in exothermic reactions involving the iodo-group. |
| Mixing | Can be inefficient and non-uniform, especially on a large scale. | Efficient and rapid mixing irrespective of scale. researchgate.net | Improved reaction kinetics and yields for multiphasic reactions. |
| Safety | Large quantities of potentially hazardous reagents/intermediates. | Small reaction volumes at any given time minimize risk. uc.pt | Safer handling of organoiodine compounds and reactive intermediates. |
| Scalability | Often requires re-optimization of conditions. | Directly scalable by running the system for a longer duration. researchgate.net | Streamlined transition from laboratory-scale discovery to pilot-scale production. |
| Integration | Difficult to integrate multiple reaction steps seamlessly. | Well-suited for multi-step, sequential reactions and in-line purification. uc.pt | Efficient synthesis of complex derivatives without manual workup between steps. |
Exploration of Photoredox and Electrochemistry in its Transformations
The distinct electronic properties of the aryl fluoride (B91410) and alkyl iodide moieties make this compound an excellent candidate for investigation using photoredox and electrochemical methods. These techniques enable unique transformations under mild conditions. researchgate.netyoutube.com
Visible-light photoredox catalysis can selectively activate the carbon-iodine bond, which is significantly weaker than other bonds in the molecule. wikipedia.org This can generate a carbon-centered radical at the propyl chain, which can then participate in a variety of bond-forming reactions. nih.gov For example, coupling this radical with olefins could create new carbon-carbon bonds, or trapping it with oxygen could lead to hydroxylated products. acs.org Photoredox catalysis can also be used to generate alkoxy radicals from the alcohol functional group, enabling novel etherification reactions. nih.gov
Electrochemical synthesis offers a green and powerful alternative for modifying the molecule. numberanalytics.com Selective electrochemical fluorination (SEF) could potentially be explored to introduce additional fluorine atoms to the aromatic ring, a process that is often challenging using traditional chemical methods. cecri.res.inlew.ro Conversely, electrochemical reduction could target the C–I bond for cleavage or be used in coupling reactions. The precise control over electrode potential in electrochemical methods allows for high selectivity, potentially avoiding side reactions and improving current efficiencies, sometimes with the aid of redox mediators. researchgate.netcecri.res.in
Novel Applications in Supramolecular Chemistry or Nanotechnology
The structural features of this compound make it a compelling building block for supramolecular chemistry and nanotechnology. The iodine atom, in particular, is an effective halogen bond (XB) donor. acs.org Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used to construct complex, self-assembling architectures. researchgate.net The C–I bond can interact with Lewis basic sites (like N-oxides or carbonyls), allowing the molecule to act as a "tecton" for designing crystal structures, liquid crystals, or functional materials. acs.orgnih.gov The presence of both a halogen bond donor (iodine) and a hydrogen bond donor (the alcohol) could lead to the formation of intricate and robust multi-component assemblies. acs.org
In nanotechnology, the compound could serve as a functionalizing agent for the surface of nanomaterials. uchicago.edu Attaching this molecule to nanoparticles (e.g., gold, iron oxide, or carbon nanotubes) could impart specific properties for applications in biomedicine or materials science. numberanalytics.comnih.gov For example, the fluorophenyl group could enhance lipophilicity for drug delivery applications, while the reactive iodine handle could be used for subsequent "click" chemistry modifications on the nanoparticle surface. numberanalytics.com Such functionalized nanomaterials are being explored for roles in targeted drug delivery, medical imaging, and environmental remediation. numberanalytics.comnih.govnanotechnology.blog
Development of Bio-inspired Synthetic Routes and Biocatalytic Transformations
Biocatalysis presents a powerful avenue for both the synthesis and transformation of this compound, offering high selectivity and environmentally benign reaction conditions. andersonsprocesssolutions.com
For its synthesis, the chiral alcohol center is a key feature. A bio-inspired approach would involve the asymmetric reduction of the corresponding ketone, 1-(4-fluorophenyl)-3-iodopropan-1-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes are capable of producing the desired (S)-enantiomer with very high enantiomeric excess. nih.govnih.gov The development of a biocatalytic process using engineered enzymes could provide a highly efficient and sustainable route to this chiral building block. nih.gov
For its subsequent transformation, the vicinal haloalcohol motif is a substrate for halohydrin dehalogenases (HHDH). researchgate.netnih.gov These enzymes can catalyze the intramolecular cyclization of the compound to form (S)-2-((4-fluorophenyl)oxiran-2-yl)methyl iodide, a chiral epoxide that is a valuable synthetic intermediate. Furthermore, HHDHs can catalyze the reverse reaction, opening an epoxide ring with various nucleophiles like azide (B81097) or cyanide, offering a pathway to other chiral functional groups. researchgate.net This enzymatic platform could thus be used to convert this compound into a diverse range of valuable chiral molecules. nih.govresearchgate.net
Table 2: Potential Biocatalytic Transformations for this compound and its Precursors
| Enzyme Class | Precursor/Substrate | Transformation | Product | Reference |
|---|---|---|---|---|
| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | 1-(4-fluorophenyl)-3-iodopropan-1-one | Asymmetric reduction | This compound | nih.govnih.gov |
| Halohydrin Dehalogenase (HHDH) | This compound | Intramolecular cyclization (dehydrohalogenation) | (R)-(4-fluorophenyl)oxirane | researchgate.netnih.gov |
| Alcohol Oxidase | This compound | Oxidation of secondary alcohol | 1-(4-fluorophenyl)-3-iodopropan-1-one | mdpi.com |
| Lipase/Esterase | Racemic 1-(4-fluorophenyl)-3-iodopropan-1-ol acetate | Kinetic resolution via hydrolysis | This compound | nih.gov |
Exploration of New Reactivity Modes for the Iodine and Fluorine Substituents
Future research will likely focus on unlocking novel reactivity from the carbon-iodine (C–I) and carbon-fluorine (C–F) bonds, which have vastly different chemical properties.
The C–I bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. wikipedia.org Its high polarizability and low bond dissociation energy (BDE) also make it a common precursor for organometallic reagents (via metal-halogen exchange) and radical species. wikipedia.orgrsc.org A frontier area is the use of organoiodine compounds in hypervalent iodine chemistry. acs.org Oxidation of the iodine atom in this compound could lead to hypervalent iodine(III) or iodine(V) reagents, which can mediate unique oxidative transformations that are difficult to achieve with other methods. rsc.orgnih.gov
In stark contrast, the C–F bond is one of the strongest single bonds in organic chemistry, rendering it largely unreactive under typical conditions. wikipedia.org However, the selective cleavage and functionalization of C–F bonds is a rapidly emerging field. nih.gov This is particularly relevant for the para-substituted fluorine on the phenyl ring. Recent breakthroughs have shown that visible light photoredox catalysis can enable the defluorinative functionalization of polyfluorinated arenes. nih.govnih.gov Applying these methods to this compound could allow for the late-stage modification of the aromatic ring, providing access to derivatives that would be otherwise inaccessible.
Table 3: Comparative Properties of C–I and C–F Bonds in the Context of the Compound
| Property | Carbon-Iodine (C-I) Bond | Carbon-Fluorine (C-F) Bond | Implication for Reactivity |
|---|---|---|---|
| Bond Dissociation Energy (kcal/mol) | ~57.6 | ~115-130 | C-I bond is much weaker and more reactive. wikipedia.orgwikipedia.org |
| Bond Polarity | Low | High (Cδ+—Fδ−) | C-F bond is highly polarized but less reactive nucleophilically. wikipedia.org |
| Leaving Group Ability | Excellent | Very Poor | The iodo group is readily displaced by nucleophiles. |
| Radical Formation | Facile | Difficult | C-I bond can be homolytically cleaved to form radicals under mild conditions. nih.gov |
| Emerging Reactivity | Hypervalent iodine chemistry, catalytic coupling. rsc.orgacs.org | Photoredox-mediated C-F activation/cleavage. nih.gov | Both ends of the molecule offer frontiers for novel transformations. |
Q & A
Q. Why do theoretical and experimental LogP values differ?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning).
- Theoretical Adjustments : Use software like MarvinSuite, accounting for iodine’s polarizability and fluorine’s electronegativity. Discrepancies >0.5 units suggest unmodeled solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
